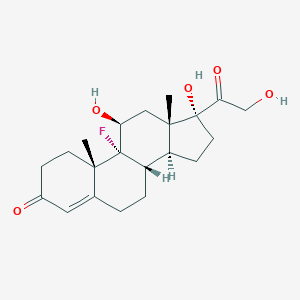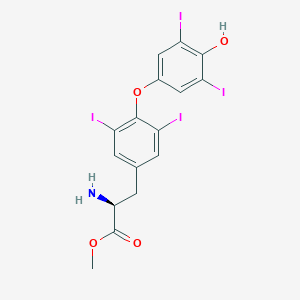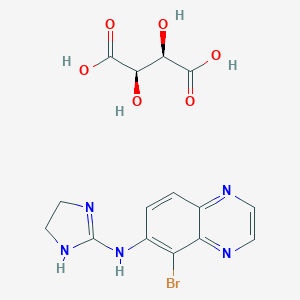
3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione
Overview
Description
3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione, also known as THQ-2,5-dione, is a heterocyclic organic compound that has been studied extensively for its potential applications in scientific research. It is a versatile compound that has been used in a wide range of research applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the development of drugs. In
Scientific Research Applications
Synthesis and Chemical Reactions
- New Biologically Active Compounds: A series of N-substituted 4-aryl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-diones were synthesized for potential biomedical applications, using a rapid one-pot four-component reaction under microwave irradiation (Tu et al., 2006).
- Stereoisomers Synthesis: The compound 1-(Prop-2-yn-1-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione was prepared from 1,3-cyclohexadione, leading to the isolation of two configuration stereoisomers, confirmed by NMR and HR-MS (Ding Jun-jie, 2013).
- Diverse Synthesis Approaches: Various synthesis methods have been explored, including solvent-free conditions and microwave irradiation, to create a range of derivatives with potential biological activities (Zhong et al., 2008).
Biological and Pharmaceutical Potential
- Precursor for Novel Compounds: Ethyl 3-(2,4-dioxocyclohexyl)propanoate has been utilized as a precursor for the synthesis of N-substituted tetrahydroquinoline-diones, leading to the creation of compounds with potential pharmaceutical applications (Thakur et al., 2015).
- In Vitro Antibacterial Activity: Tetrachloroquinazolin-2,4-dione derivatives, synthesized from tetrahydroquinolines, were evaluated for their antibacterial activity against various pathogens, indicating their potential in antimicrobial research (Hassan et al., 2012).
Chemical Properties and Transformations
- Tautomeric Studies: Ab initio Hartree-Fock calculations were used to study the tautomeric forms of quinolinediones, revealing insights into their chemical stability and behavior (Bartolomei et al., 1995).
- Catalyst-Free Synthesis: A green synthesis approach was developed for tetrahydroquinoline-diones, emphasizing the feasibility of catalyst-free, environmentally friendly methods in chemical synthesis (Cunha & Santana, 2014).
properties
IUPAC Name |
1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRFNTVMEIIKEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CCC(=O)N2)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198591 | |
| Record name | 4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803622 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione | |
CAS RN |
5057-12-5 | |
| Record name | 4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5057-12-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/802Y8T7U1B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method described in the research paper?
A1: The research paper describes a novel method for synthesizing 7,7-dimethyl-1,4-diaryl-3,4,7,8-tetrahydroquinoline-2,5(1H,6H)-diones. The reaction utilizes 3-arylamino-5,5-dimethylcyclohex-2-enones, aromatic aldehydes, and Meldrum's acid in an ionic liquid medium []. This method is advantageous due to its neutral reaction conditions, high yields, simple work-up procedure, and environmentally benign nature compared to other existing methods.
Q2: How were the synthesized 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione derivatives characterized?
A2: The synthesized compounds were characterized using various spectroscopic techniques, including Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, and elemental analysis []. These techniques allowed researchers to confirm the structures and purities of the synthesized derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194972.png)








